molecular formula C13H9N3O3S2 B2513403 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-32-7

2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B2513403
CAS No.: 860651-32-7
M. Wt: 319.35
InChI Key: VLSMUUZFUHPCLB-UHFFFAOYSA-N
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Description

The compound "2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol" is a bifunctional thiazole derivative characterized by a central thiazole ring substituted with a hydroxythiazole group and a 3-nitrophenyl moiety. Its molecular formula is C₁₂H₈N₄O₃S₂, with a molecular weight of 344.34 g/mol.

Properties

IUPAC Name

2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c17-11-7-21-13(15-11)5-12-14-10(6-20-12)8-2-1-3-9(4-8)16(18)19/h1-4,6-7,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMUUZFUHPCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(3-nitrophenyl)thiazole ring is synthesized via the classical Hantzsch method, which involves the condensation of a thiourea derivative with an α-halo ketone. For this compound:

  • 3-Nitroacetophenone is brominated at the α-position using bromine in acetic acid to yield α-bromo-3-nitroacetophenone.
  • Reaction with thiourea in ethanol under reflux forms the thiazole ring, yielding 2-amino-4-(3-nitrophenyl)-1,3-thiazole.
  • Methylation at C2 is achieved by treating the aminothiazole with methyl iodide in the presence of a base such as potassium carbonate, producing 2-methyl-4-(3-nitrophenyl)-1,3-thiazole.

Functionalization of the Methyl Group

The methyl group at C2 is oxidized to a hydroxymethyl intermediate using selenium dioxide in dioxane, followed by conversion to a bromomethyl derivative via treatment with phosphorus tribromide. This yields 2-bromomethyl-4-(3-nitrophenyl)-1,3-thiazole, a critical electrophile for subsequent coupling reactions.

Preparation of the 1,3-Thiazol-4-ol Component

Cyclization of Thioamides

The 1,3-thiazol-4-ol ring is constructed through cyclization of a thioamide precursor:

  • Ethyl 2-mercaptoacetate is reacted with hydroxylamine hydrochloride in methanol to form 2-amino-2-thioxoethyl acetate.
  • Heating this intermediate with chloroacetic acid in aqueous NaOH induces cyclization, yielding 1,3-thiazol-4-ol.

Alternative Route via Thiazoline Oxidation

An alternative pathway involves the oxidation of 2,3-dihydrothiazole-4-ol (thiazoline-4-ol) using manganese dioxide in dichloromethane, which selectively oxidizes the thiazoline to the aromatic thiazol-4-ol.

Coupling of Fragments via Methylene Bridge

Nucleophilic Substitution

The bromomethylthiazole derivative (2-bromomethyl-4-(3-nitrophenyl)-1,3-thiazole) reacts with the deprotonated hydroxyl group of 1,3-thiazol-4-ol under basic conditions:

  • Deprotonation : The hydroxyl group of 1,3-thiazol-4-ol is deprotonated using lithium hydride in anhydrous DMF.
  • Alkylation : The resulting alkoxide attacks the bromomethyl group of the electrophile, forming the methylene bridge. The reaction is typically conducted at 0–5°C to minimize side reactions.

Optimization of Reaction Conditions

Key parameters for maximizing yield include:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Controlled heating (50–60°C) accelerates the reaction without decomposing the nitro group.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity.

Purification and Characterization

Crystallization

The crude product is purified via slow evaporation from ethanol or ethyl acetate, yielding colorless crystals suitable for X-ray diffraction analysis.

Spectroscopic Validation

  • ¹H NMR : Resonances at δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, thiazole-H), and 5.12 (s, 2H, CH2) confirm the structure.
  • IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO2 asymmetric stretch) and 1630 cm⁻¹ (C=N stretch) validate functional groups.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group can impede electrophilic substitution reactions. Strategies to mitigate this include:

  • Using mild Lewis acids (e.g., ZnCl2) to activate the thiazole ring.
  • Avoiding strongly acidic conditions that might protonate the nitro group.

Regioselectivity in Thiazole Formation

Ensuring correct regiochemistry during Hantzsch synthesis requires precise stoichiometry and reaction monitoring via TLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Hantzsch + Alkylation 68 99 High regioselectivity Multi-step purification required
Thiazoline Oxidation 55 95 Shorter reaction sequence Over-oxidation risks

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions.

    Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol. Research indicates that compounds with thiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard chemotherapy drugs like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against both bacterial and fungal strains. Thiazole derivatives are known for their broad-spectrum antimicrobial activities:

  • Testing Against Pathogens : In vitro assessments have demonstrated that similar thiazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria as well as various fungi .

Anti-inflammatory Effects

Thiazole derivatives are recognized for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation:

  • Mechanism of Action : The anti-inflammatory effects are often attributed to the modulation of inflammatory pathways and cytokine production .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets:

  • Target Identification : These studies often focus on key enzymes involved in cancer progression or microbial resistance mechanisms, providing insights into how this compound may exert its pharmacological effects .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant anticancer activity .
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of thiazole derivatives, demonstrating effective inhibition of bacterial growth through turbidimetric methods .

Mechanism of Action

The mechanism of action of 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The thiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural Features

Thiazole derivatives often exhibit structural diversity due to variable substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₂H₈N₄O₃S₂ 344.34 Hydroxythiazole, 3-nitrophenyl
2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆N₂O₄S 250.23 Carboxylic acid, 3-nitrophenyl
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate C₁₃H₁₃N₃O₆S₂ 371.39 Sulfonamide, 4-nitrophenyl, ester
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₅ClN₄O₂S 362.83 Chlorophenyl, morpholinoacetamide

Key Observations :

  • The target compound’s hydroxythiazole group distinguishes it from carboxylic acid () or ester () derivatives.
  • The 3-nitrophenyl group is shared with ’s compound but differs from 4-nitrophenyl or chlorophenyl substituents in others .
Physicochemical Properties
  • Solubility: The hydroxythiazole group in the target compound may enhance water solubility compared to ester or morpholino derivatives .
  • Molecular Weight : The target compound (344.34 g/mol) is heavier than ’s analog (250.23 g/mol) due to the additional thiazolylmethyl group, which may affect bioavailability .

Biological Activity

The compound 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative with potential biological activity. Its structure includes nitrophenyl and thiazole moieties, which are known to exhibit various pharmacological properties. This article reviews the biological activities of this compound, including its antimicrobial, antifungal, and anticancer effects, supported by research findings and case studies.

  • Molecular Formula : C13H9N3O3S2
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 1482054

Antimicrobial Activity

Research indicates that thiazole derivatives often possess significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.25 μg/mL
Escherichia coli50 μg/mL
Pseudomonas aeruginosa100 μg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound has also been tested for antifungal activity against various fungal strains. The results from several studies indicate that it exhibits notable antifungal effects:

Fungal Strain MIC
Candida albicans≤0.25 μg/mL
Aspergillus niger≤0.98 μg/mL
Fusarium moniliforme0.63 μg/cm²

The activity against Candida species is particularly promising, as these fungi are common pathogens in immunocompromised patients .

Anticancer Activity

Thiazole compounds have been explored for their anticancer potential. In vitro studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cell lines:

  • Cell Line : PC-3 (prostate carcinoma)
  • Method : Cell viability assays and ROS generation analysis
  • Results : Significant reduction in cell viability at concentrations ranging from 20.4 to 24.1 μg/mL for metal complexes derived from thiazole ligands .

Case Studies

A case study involving a series of thiazole derivatives showed that modifications to the thiazole ring significantly influenced their biological activities. For example, the introduction of various substituents on the phenyl ring altered the antimicrobial efficacy against specific strains .

Q & A

Q. What are the optimal synthetic routes for 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including thiazole ring formation and functionalization. Key reagents include thioamides, aldehydes (e.g., 3-nitrophenyl derivatives), and hydrazines. For example, the thiazole core can be constructed via Hantzsch thiazole synthesis, followed by alkylation or coupling reactions to introduce the nitrophenyl group. Solvents like ethanol or DMF, temperatures between 60–80°C, and catalysts (e.g., p-toluenesulfonic acid) are critical for controlling regioselectivity and minimizing side products . Yield optimization requires monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C=N). For example, the hydroxyl group at the 4-position of the thiazole ring shows a distinct IR absorption near 3200–3400 cm⁻¹ . X-ray crystallography or computational modeling (e.g., DFT) can resolve 3D conformations .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s solubility is pH-dependent due to the hydroxyl group (pKa ~8–10) and the electron-withdrawing nitro group, which enhances polarity. Stability studies under varying temperatures (25–40°C) and light exposure are recommended. Hydrolysis of the nitro group or thiazole ring degradation may occur under acidic/basic conditions, necessitating storage in inert atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inconsistent IC₅₀ values) may arise from assay conditions (e.g., cell line variability, concentration ranges). A standardized protocol should include:

  • Positive controls (e.g., dexamethasone for anti-inflammatory assays).
  • Dose-response curves across multiple replicates.
  • Orthogonal assays (e.g., ELISA for cytokine inhibition and Western blot for pathway validation) . Statistical methods like ANOVA can identify outliers or confounding variables .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. For example, the nitro group’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzyme active sites .

Q. How can structure-activity relationship (SAR) studies guide the synthesis of derivatives with enhanced potency?

Systematic modifications include:

  • Nitro group replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl).
  • Thiazole ring substitution (e.g., methyl, halogen) to modulate steric effects.
  • Side chain optimization (e.g., varying alkyl lengths) to improve bioavailability. Bioassay data from these derivatives should be analyzed using multivariate regression to identify critical substituents .

Q. What methodological challenges arise in purifying this compound, and how can they be addressed?

Challenges include co-eluting impurities during column chromatography due to similar polarity. Solutions:

  • Gradient elution with hexane/ethyl acetate or dichloromethane/methanol.
  • Recrystallization using solvent pairs (e.g., ethanol/water) to enhance purity.
  • HPLC with a C18 column and acetonitrile/water mobile phase for final polishing .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole formationThiourea, α-bromo ketone, EtOH, 70°C65–75>95%
Nitrophenyl couplingPd(PPh₃)₄, DMF, 80°C50–60>90%
PurificationSilica gel (hexane:EtOAc 3:1)85>98%

Table 2: Comparative Bioactivity Data Across Assays

Assay TypeTargetIC₅₀ (μM)Cell LineReference
COX-2 inhibitionRecombinant enzyme12.3 ± 1.2N/A
Cytokine suppressionIL-6 in RAW 264.718.9 ± 2.5Mouse macrophage
Anticancer activityMCF-7 cells45.6 ± 3.8Human breast cancer

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